molecular formula C27H30N2O5 B266673 (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

Katalognummer B266673
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: UMALFMDZVVJGLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, also known as DPP-4 inhibitor, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

Wirkmechanismus

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitor increases the levels of these hormones, which in turn stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying.
Biochemical and Physiological Effects
This compound inhibitor has been shown to improve glucose homeostasis by increasing insulin secretion, reducing glucagon secretion, and slowing gastric emptying. It also has beneficial effects on lipid metabolism, reducing triglyceride levels, and increasing high-density lipoprotein (HDL) cholesterol levels. Additionally, this compound inhibitor has been shown to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor in lab experiments is its specificity for this compound, which allows for more targeted studies. However, one limitation is that it may have off-target effects, which could confound results. Additionally, the effects of this compound inhibitor may be influenced by factors such as diet and exercise, which can be difficult to control in lab experiments.

Zukünftige Richtungen

There are several potential future directions for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor research. One area of interest is the development of combination therapies with other antidiabetic agents to improve glycemic control. Another area of interest is the investigation of the long-term effects of this compound inhibitor on cardiovascular outcomes. Additionally, the potential use of this compound inhibitor in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and polycystic ovary syndrome warrants further investigation.
In conclusion, this compound inhibitor is a compound that has been extensively studied in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. Its mechanism of action involves the inhibition of this compound, which increases the levels of incretin hormones and improves glucose homeostasis. Although there are some limitations to its use in lab experiments, there are several potential future directions for this compound inhibitor research.

Synthesemethoden

The synthesis of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor involves the reaction of 7-methoxy-1-benzofuran-2-carbaldehyde with 1-(3-diethylaminopropyl)-3-carbodiimide hydrochloride and 1-hydroxybenzotriazole in the presence of triethylamine. The resulting product is then treated with (R)-3-amino-1-benzyl-4,5-dioxo-2-phenylpyrrolidine to obtain the final product, this compound inhibitor.

Wissenschaftliche Forschungsanwendungen

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models and human clinical trials.

Eigenschaften

Molekularformel

C27H30N2O5

Molekulargewicht

462.5 g/mol

IUPAC-Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O5/c1-4-28(5-2)15-10-16-29-23(18-11-7-6-8-12-18)22(25(31)27(29)32)24(30)21-17-19-13-9-14-20(33-3)26(19)34-21/h6-9,11-14,17,23,31H,4-5,10,15-16H2,1-3H3

InChI-Schlüssel

UMALFMDZVVJGLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4

Kanonische SMILES

CC[NH+](CC)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.